molecular formula C5H3F4NO B142192 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole CAS No. 125657-77-4

3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole

Cat. No.: B142192
CAS No.: 125657-77-4
M. Wt: 169.08 g/mol
InChI Key: VQDCWZIUOWJBIQ-UHFFFAOYSA-N
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Description

3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole is a fluorinated heterocyclic compound featuring an oxazole ring substituted at the 3-position with a 1,2,2,2-tetrafluoroethyl group. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, while the tetrafluoroethyl substituent introduces strong electron-withdrawing effects due to the high electronegativity of fluorine.

Properties

CAS No.

125657-77-4

Molecular Formula

C5H3F4NO

Molecular Weight

169.08 g/mol

IUPAC Name

3-(1,2,2,2-tetrafluoroethyl)-1,2-oxazole

InChI

InChI=1S/C5H3F4NO/c6-4(5(7,8)9)3-1-2-11-10-3/h1-2,4H

InChI Key

VQDCWZIUOWJBIQ-UHFFFAOYSA-N

SMILES

C1=CON=C1C(C(F)(F)F)F

Canonical SMILES

C1=CON=C1C(C(F)(F)F)F

Synonyms

Isoxazole, 3-(1,2,2,2-tetrafluoroethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Heptafluoropropyl 1,2,2,2-Tetrafluoroethyl Ether (CAS 3330-15-2)
  • Structure : Contains a tetrafluoroethyl ether group linked to a heptafluoropropyl chain.
  • Comparison : Unlike the target compound, this molecule replaces the oxazole ring with an ether linkage. The increased fluorine content (seven fluorine atoms in the propyl group) enhances hydrophobicity and thermal stability, making it suitable for specialty solvents or refrigerants .
Tetraconazole ([112281-77-3])
  • Structure : A triazole fungicide with a 1,1,2,2-tetrafluoroethyl ether group.
  • Comparison : While both compounds share a tetrafluoroethyl group, Tetraconazole’s triazole ring and dichlorophenyl substituent confer antifungal activity. The target compound’s oxazole ring may exhibit different reactivity or bioactivity due to aromaticity and substituent positioning .
3-(1,2,2,2-Tetrafluoroethyl)aniline (CAS 1554367-11-1)
  • Structure : An aniline derivative with a tetrafluoroethyl group.
  • Comparison: The electron-donating amino group in this compound contrasts with the electron-withdrawing oxazole ring in the target molecule. This difference likely alters chemical reactivity (e.g., electrophilic substitution) and solubility .

Physicochemical Properties (Inferred)

Property 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole (Inferred) Heptafluoropropyl Ether Tetraconazole
Molecular Formula C₅H₃F₄NO C₅F₁₁O C₁₃H₁₁Cl₂F₄N₃O
Boiling Point Moderate (est. 150–200°C) High (fluorinated ether) N/A
Electron Effects Strong electron-withdrawing Moderate Mixed (EWG + EDS)
Bioactivity Potential agrochemical/pharma applications Industrial use Antifungal

Key Observations :

  • Fluorinated substituents universally enhance thermal and oxidative stability.
  • The oxazole ring’s aromaticity may reduce reactivity compared to non-aromatic fluorinated ethers .

Reactivity and Stability

  • Electrophilic Substitution: The tetrafluoroethyl group deactivates the oxazole ring, reducing susceptibility to electrophilic attack compared to non-fluorinated analogues (e.g., 3-phenyl-1,2-oxazole). This property could be advantageous in designing stable intermediates .
  • Hydrolytic Stability : Fluorine’s inductive effect likely increases resistance to hydrolysis, similar to perfluorinated compounds like perfluoroacetone .

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